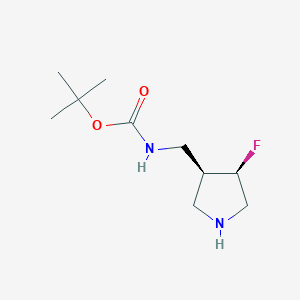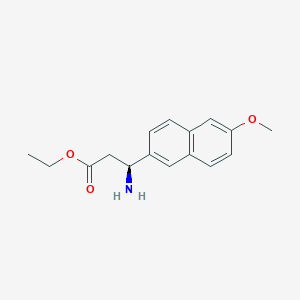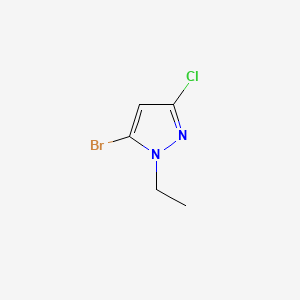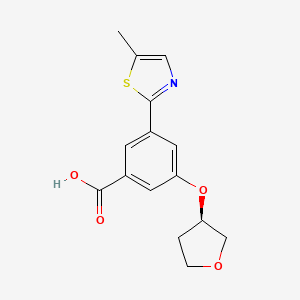
Methyl 3-(4'-(2-aminoethyl)biphenyl-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group on the biphenyl core is replaced by an aminoethyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Wirkmechanismus
The mechanism of action of Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, influencing their activity. The biphenyl core can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)propanoate
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)benzamide
Uniqueness
Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an aminoethyl group and a methyl ester group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H21NO2 |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
methyl 3-[4-[4-(2-aminoethyl)phenyl]phenyl]propanoate |
InChI |
InChI=1S/C18H21NO2/c1-21-18(20)11-6-14-2-7-16(8-3-14)17-9-4-15(5-10-17)12-13-19/h2-5,7-10H,6,11-13,19H2,1H3 |
InChI-Schlüssel |
PUECAKSGIQHCTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC=C(C=C1)C2=CC=C(C=C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)




![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)






![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)

